molecular formula C12H18O3 B8488811 4-(1-Ethylcyclohexyl)-4-oxobut-2-enoic acid CAS No. 88372-18-3

4-(1-Ethylcyclohexyl)-4-oxobut-2-enoic acid

Cat. No. B8488811
CAS RN: 88372-18-3
M. Wt: 210.27 g/mol
InChI Key: UWQZWJHDLKUGPE-UHFFFAOYSA-N
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Patent
US04411753

Procedure details

To 14.0 g. of 4-(1-ethylcyclohexyl)-4-oxo-2-butenoic acid was added 100 ml. of ethanol and 4 g. of hydrazine. The mixture was stirred under reflux under a 300 watt sun-lamp in a 100 ml. Pyrex flask for 18 hours. The lamp was placed 5 cm. from the flask and emitted light of wave lengths primarily between 200 and 800 mμ. The mixture was then evaporated to dryness under vacuum, and to the residue was added 1000 ml. of diethyl ether. The ether solution was washed with 500 ml. of 0.1 N hydrochloric acid, 0.1 N sodium hydroxide and saturated sodium chloride solution, dried over magnesium sulfate and evaporated under vacuum to an oil. The oil was taken up in a little hexane and triturated to obtain a crystalline solid. The solid was recrystallized from ethyl acetate/hexane to obtain 0.15 g. of the desired product, m.p. 138°-140°. It was identified by its infrared spectrum, showing absorption bands at 1650 and 1675 cm.-1, and by its mass spectroscopy spectrum, showing its molecular ion of mass 206.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:9](=O)[CH:10]=[CH:11][C:12]([OH:14])=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].[NH2:16][NH2:17]>C(O)C>[CH2:1]([C:3]1([C:9]2[CH:10]=[CH:11][C:12](=[O:14])[NH:16][N:17]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(CCCCC1)C(C=CC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a 300 watt sun-lamp in a 100 ml
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness under vacuum
ADDITION
Type
ADDITION
Details
to the residue was added 1000 ml
WASH
Type
WASH
Details
The ether solution was washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 0.1 N hydrochloric acid, 0.1 N sodium hydroxide and saturated sodium chloride solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to an oil
CUSTOM
Type
CUSTOM
Details
triturated
CUSTOM
Type
CUSTOM
Details
to obtain a crystalline solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to obtain 0.15 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1(CCCCC1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.